molecular formula C34H38N4O6 B10784136 Hematoporphyrin CAS No. 136752-88-0

Hematoporphyrin

Cat. No.: B10784136
CAS No.: 136752-88-0
M. Wt: 598.7 g/mol
InChI Key: KFKRXESVMDBTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hematoporphyrin is a porphyrin compound derived from hemin, a component of hemoglobin. It is a deeply colored solid that is usually encountered as a solution. This compound is a derivative of protoporphyrin IX, where the two vinyl groups have been hydrated (converted to alcohols). Its chemical structure was determined in 1900 . This compound is primarily known for its use as a photosensitizer in photodynamic therapy, a treatment method for certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hematoporphyrin is prepared by treating hemin with acetic acid and sulfuric acid. The reaction involves the hydration of the vinyl groups in protoporphyrin IX to form this compound . Another method involves the acetylation of this compound followed by hydrolysis to produce this compound derivative (HPD), which is also used in photodynamic therapy .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The stock solution of this compound is usually kept at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: Hematoporphyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a photosensitizer in photodynamic therapy .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as this compound derivative (HPD) and other porphyrin compounds .

Scientific Research Applications

Photodynamic Therapy

Photodynamic therapy utilizes photosensitizing agents like hematoporphyrin to produce reactive oxygen species upon light activation, leading to cell death in targeted tissues. The following sections summarize key studies demonstrating the efficacy of this compound in PDT.

Efficacy in Cancer Treatment

  • Breast Cancer : A study developed a polyethylene glycol-modified this compound-based nanoparticle system that loaded doxorubicin, achieving a synergistic effect when combined with PDT. This system significantly reduced the IC50 value and promoted apoptosis in drug-resistant breast cancer cells while showing minimal toxicity .
  • Liver Cancer : Research indicated that this compound derivatives combined with gadolinium-based magnetic resonance imaging significantly improved treatment outcomes for hepatocellular carcinoma patients. The study reported enhanced anti-proliferative effects at lower concentrations of this compound derivatives .
  • Esophageal Cancer : this compound derivative photodynamic therapy was shown to suppress cell viability and induce apoptosis in esophageal squamous cell carcinoma cells by downregulating the PI3K/AKT/mTOR signaling pathway .

Clinical Studies

Clinical applications of this compound derivatives have been documented in various cancers:

  • A clinical trial involving 21 patients with lung cancer demonstrated that 20 out of 24 lesions responded positively to PDT using this compound derivatives, with no severe complications reported .
  • In another study, patients treated with this compound-mediated photo-sonodynamic therapy exhibited significantly higher survival rates compared to control groups, indicating the potential for improved therapeutic strategies .

Drug Delivery Systems

This compound is also being investigated as a component of advanced drug delivery systems:

  • Nanoparticle Systems : this compound-based nanoparticles have been designed to enhance drug delivery efficiency. For instance, a study reported that nanoparticles modified with this compound could achieve ultra-high tumor uptake and effective tumor ablation without myocardial injury during treatment .
  • Combination Therapies : Recent advancements have integrated this compound with ultrasound and laser applications, enhancing tumor growth inhibition and survival rates in experimental models of breast adenocarcinoma .

Comparative Data Table

The following table summarizes key findings from various studies on the applications of this compound:

Study Cancer Type Methodology Key Findings
Breast CancerNanoparticle System + PDTReduced IC50; enhanced apoptosis; minimal toxicity
Liver CancerHPD + Gd-DTPA MRIImproved anti-proliferative effects; better survival rates
Esophageal CancerHPD-PDTInduced apoptosis; inhibited migration via PI3K pathway
Lung CancerClinical Trial20/24 lesions responded; no severe complications
Breast AdenocarcinomaSPDT + HPDSignificant tumor growth inhibition; improved survival

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study 1 : In a cohort of lung cancer patients treated with PDT using this compound derivatives, three lesions achieved complete remission, showcasing the potential for this therapy in clinical settings .
  • Case Study 2 : A study focusing on esophageal cancer demonstrated that combining this compound PDT with PI3K inhibitors resulted in enhanced therapeutic efficacy compared to PDT alone, indicating a promising direction for future research .

Mechanism of Action

The mechanism of action of hematoporphyrin in photodynamic therapy involves several steps:

    Administration: this compound is administered to the patient and accumulates preferentially in cancer cells.

    Activation: The compound is activated by exposure to a specific wavelength of light.

    Generation of Reactive Oxygen Species: Upon activation, this compound generates reactive oxygen species (ROS), such as singlet oxygen.

    Cellular Damage: The ROS cause damage to cellular components, leading to cell death.

Biological Activity

Hematoporphyrin is a type of porphyrin, a class of organic compounds characterized by their large, cyclic structures that can bind metal ions. This compound and its derivatives, particularly this compound derivative (HpD), have gained significant attention in the field of photodynamic therapy (PDT) due to their ability to generate reactive oxygen species (ROS) upon light activation. This article delves into the biological activity of this compound, exploring its mechanisms, applications in cancer treatment, and relevant case studies.

This compound acts primarily as a photosensitizer in photodynamic therapy. Upon exposure to specific wavelengths of light (typically in the red region), this compound absorbs energy and transitions to an excited state. This process leads to the generation of singlet oxygen and other ROS, which can induce apoptosis and necrosis in targeted cells, particularly cancer cells.

Key Mechanisms Include:

  • Induction of Apoptosis: this compound has been shown to decrease mitochondrial membrane potential, leading to cell death via apoptosis in various cancer cell lines, such as glioma cells .
  • Enhanced Immunogenicity: The use of this compound in PDT has been associated with increased expression of immune markers on tumor cells, suggesting potential for vaccine-like effects against tumors .
  • Selective Tumor Targeting: this compound tends to localize in tumor tissues due to the enhanced permeability and retention (EPR) effect, allowing for targeted treatment with minimal damage to surrounding healthy tissues .

In Vivo Studies

Research has demonstrated the effectiveness of this compound derivatives in vivo. A study measuring necrosis depth in implanted tumors in mice revealed that while some components of HpD were inactive, others like mono- and di-acetates exhibited significant biological activity when light was applied . This indicates that the preparation and formulation of this compound are critical for its therapeutic efficacy.

Case Studies

  • Photodynamic Therapy for Gliomas:
    • A study involving U251 glioma cells treated with this compound under light irradiation showed a dose-dependent inhibition of cell growth, highlighting its potential as a therapeutic agent for brain tumors .
  • Combination Therapies:
    • Research has explored combining this compound with other agents to enhance its efficacy. For instance, when used alongside high-intensity focused ultrasound (HIFU), it improved drug delivery and cytotoxicity against cancer cell lines .

Table 1: Summary of Biological Activities of this compound Derivatives

Derivative Biological Activity Mechanism
This compoundModerate activityPhotodynamic action leading to ROS generation
This compound DiacetateHigh activityEnhanced ROS production and apoptosis induction
HydroxyethylvinyldeuteroporphyrinInactiveNo significant biological effect observed
ProtoporphyrinInactiveLacks effective photodynamic properties

Table 2: Case Studies on this compound Applications

Study Focus Findings
U251 Glioma Cells StudyPDT effects on gliomaDose-dependent inhibition of growth
HIFU Combination TherapyEnhanced delivery systemsIncreased cytotoxicity with combined treatment

Properties

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O6/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKRXESVMDBTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901030645, DTXSID00864508
Record name Hematoporphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901030645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-[7,12-Bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-2,18-diyl]dipropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14459-29-1, 136752-88-0
Record name Hematoporphyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014459291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Photosan 3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136752880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HEMATOPORPHYRIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267084
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name HEMATOPORPHYRIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hematoporphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901030645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Haematoporphyrin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEMATOPORPHYRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBT6M5H379
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.